molecular formula C14H18N4O3 B2740940 6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 890095-71-3

6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2740940
CAS No.: 890095-71-3
M. Wt: 290.323
InChI Key: KUCVDTORUWCCNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione, also known as DMAMCL, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMAMCL is a pyrimidine derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied. In

Mechanism of Action

The mechanism of action of 6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is not fully understood. However, it has been suggested that this compound exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in various biological processes. For example, this compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. This compound has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. This compound has also been shown to reduce the production of inflammatory mediators and decrease oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione in lab experiments is its high potency. This compound has been found to exhibit significant therapeutic effects at low concentrations. Another advantage is its broad spectrum of activity. This compound has been found to exhibit activity against a wide range of biological targets. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to dissolve this compound in aqueous solutions, which can affect its bioavailability and therapeutic efficacy.

Future Directions

There are several future directions for the study of 6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione. One direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in animal models and humans. This can provide valuable information on the optimal dosage, route of administration, and potential side effects of this compound. Additionally, the study of the combination therapy of this compound with other drugs can provide new insights into its therapeutic potential. Finally, the study of the structure-activity relationship of this compound can help in the development of new derivatives with improved therapeutic efficacy and reduced toxicity.
Conclusion
In conclusion, this compound is a pyrimidine derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound can be synthesized using various methods, and its mechanism of action has been extensively studied. This compound has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has several biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for the study of this compound, including the development of new synthesis methods, the study of its pharmacokinetics and pharmacodynamics, and the study of its combination therapy with other drugs.

Synthesis Methods

6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can be synthesized using various methods, including the Biginelli reaction, the Gewald reaction, and the Ugi reaction. The most commonly used method for synthesizing this compound is the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-ketoester, and urea in the presence of a catalyst. The reaction yields this compound as the final product.

Scientific Research Applications

6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

Properties

IUPAC Name

6-amino-5-[(dimethylamino)methyl]-1-(2-methoxyphenyl)pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3/c1-17(2)8-9-12(15)18(14(20)16-13(9)19)10-6-4-5-7-11(10)21-3/h4-7H,8,15H2,1-3H3,(H,16,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCVDTORUWCCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(N(C(=O)NC1=O)C2=CC=CC=C2OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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